molecular formula C8H12O3 B15316848 rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylicacid

rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylicacid

Cat. No.: B15316848
M. Wt: 156.18 g/mol
InChI Key: CWNKRFXNGLCESF-PHDIDXHHSA-N
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Description

“rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid” is a synthetic organic compound that features a cyclopropane ring substituted with a methyloxetane group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid” typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Introduction of the Methyloxetane Group: The methyloxetane group can be introduced via an alkylation reaction, where an appropriate oxetane derivative is used.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid” can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form other functional groups such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methyloxetane group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield esters, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which “rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid” exerts its effects would depend on its specific application. For example:

    Biological Activity: The compound might interact with specific enzymes or receptors, influencing biological pathways.

    Chemical Reactivity: The presence of the cyclopropane ring and methyloxetane group could influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane Carboxylic Acids: Compounds with similar cyclopropane and carboxylic acid groups.

    Oxetane Derivatives: Compounds featuring the oxetane ring structure.

Uniqueness

“rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid” is unique due to the combination of the cyclopropane ring and methyloxetane group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H12O3/c1-8(3-11-4-8)6-2-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1

InChI Key

CWNKRFXNGLCESF-PHDIDXHHSA-N

Isomeric SMILES

CC1(COC1)[C@@H]2C[C@H]2C(=O)O

Canonical SMILES

CC1(COC1)C2CC2C(=O)O

Origin of Product

United States

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